Differential Anticancer Potency in 2H-Chromen-Conjugated 8-Azaspiro[4.5]decane-7,9-diones: Impact of N-Propargyl vs. N-Benzyl Substitution
While direct data for 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is not reported in this study, a series of closely related N-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives were evaluated for anti-proliferative activity [1]. These compounds differ from the target compound primarily in the N-substituent (benzyl-linked coumarin vs. propargyl). The data illustrate the scaffold's sensitivity to N-substitution. Compound 1f exhibited IC50 = 9.05 µM against MDA-MB-231 cells; compound 1g exhibited IC50 = 7.05 µM against A549 cells [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 1f (N-coumarinylmethyl): IC50 = 9.05 µM (MDA-MB-231); Compound 1g: IC50 = 7.05 µM (A549); Unsubstituted core: Not active. |
| Quantified Difference | N/A |
| Conditions | MDA-MB-231 (breast), A549 (lung), HT-29 (colon), HeLa (cervical) cancer cell lines [1] |
Why This Matters
This class-level evidence confirms that the 8-azaspiro[4.5]decane-7,9-dione core is a productive anticancer scaffold, and the N-propargyl variant offers a distinct chemical handle for further optimization or bioconjugation, which the N-benzyl derivatives lack.
- [1] Design, synthesis, molecular docking, anti-proliferative and anti-TB studies of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates. Journal of Molecular Structure. 2021;1230:129855. View Source
